![molecular formula C22H30N2O3S B7463274 N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide](/img/structure/B7463274.png)
N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a sulfonamide-based compound that has been synthesized using various methods.
作用機序
The exact mechanism of action of DMPP is not fully understood. However, it is believed that DMPP exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. DMPP has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine, which may contribute to its anticonvulsant and antiepileptic effects.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects. In animal studies, DMPP has been shown to reduce pain and inflammation, as well as exhibit anticonvulsant and antiepileptic effects. DMPP has also been shown to modulate the activity of various neurotransmitters, including serotonin and dopamine.
実験室実験の利点と制限
One of the advantages of using DMPP in lab experiments is its potent analgesic and anti-inflammatory properties, which make it a valuable tool for studying pain and inflammation-related disorders. However, one of the limitations of using DMPP is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several potential future directions for the study of DMPP. One area of research could be the development of more efficient synthesis methods for DMPP, which could lead to its wider use in various fields. Another area of research could be the investigation of the potential use of DMPP in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the development of more water-soluble forms of DMPP could also be an area of future research.
合成法
DMPP can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropylamine in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropylamine hydrochloride in the presence of a base. Both methods result in the formation of DMPP as a white crystalline solid.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields. One of the most significant applications of DMPP is in the field of medicinal chemistry. DMPP has been shown to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. DMPP has also been studied for its potential use as an anticonvulsant and antiepileptic agent.
特性
IUPAC Name |
N-[3-(2,6-dimethylmorpholin-4-yl)-1-phenylpropyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-17-9-11-21(12-10-17)28(25,26)23-22(20-7-5-4-6-8-20)13-14-24-15-18(2)27-19(3)16-24/h4-12,18-19,22-23H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWWQGCZMQNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7463195.png)
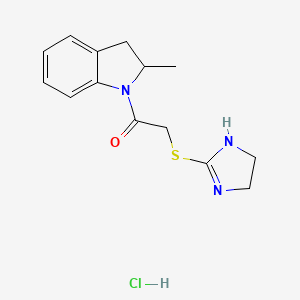
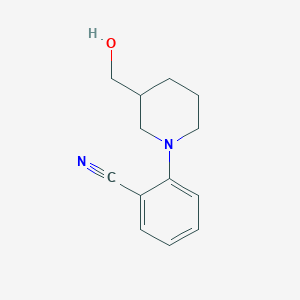
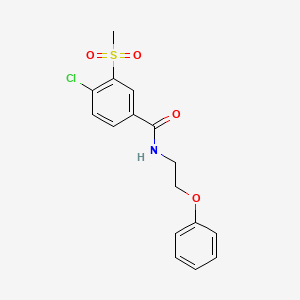
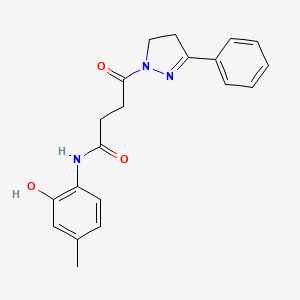
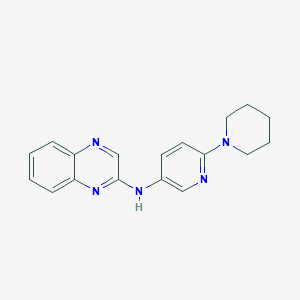

![1-Methyl-4-(4-methylphenoxy)pyrazolo[3,4-d]pyrimidine](/img/structure/B7463261.png)
![2-(Imidazol-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7463267.png)
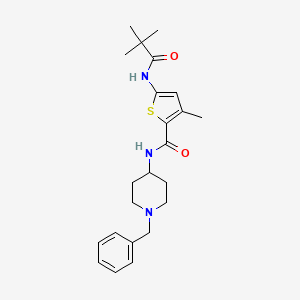
![1-Methyl-4-[4-(trifluoromethyl)phenoxy]pyrazolo[3,4-d]pyrimidine](/img/structure/B7463278.png)

![4-[5-(1,3-Benzodioxol-5-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]morpholine](/img/structure/B7463293.png)
![N-(4-chloro-3-methylphenyl)-4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzamide](/img/structure/B7463296.png)